Structural Topological Distinction vs. the Closest Pyrazole Analog
The target compound bears a 2-methylimidazole ring at the pyridazine 6-position, whereas the closest cataloged analog, N-(3-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351660-11-1), carries a pyrazole ring . This single-atom change (N vs. C-H at the heterocycle 2-position, plus the methyl group) alters hydrogen-bond acceptor capacity, lipophilicity, and metabolic stability. In published pyridazine-3-carboxamide series, imidazole-to-pyrazole substitution has been shown to shift CB2 agonist potency by >10-fold and reverse selectivity patterns [1].
| Evidence Dimension | Structural and predicted physicochemical profile |
|---|---|
| Target Compound Data | 6-(2-methyl-1H-imidazol-1-yl) substituent; molecular formula C15H14N6O; MW 294.31 g/mol |
| Comparator Or Baseline | N-(3-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351660-11-1); C14H12N6O; MW 280.28 g/mol |
| Quantified Difference | Δ MW = +14.03 g/mol; additional methyl group and ring N substitution alter cLogP and PSA (exact values not publicly available for target) |
| Conditions | Comparative structural analysis based on vendor catalog data and published pyridazine-3-carboxamide SAR |
Why This Matters
Even minor heterocycle substitution differences can critically impact target engagement and selectivity, making this compound a necessary comparator in kinase or GPCR SAR studies.
- [1] Qian HY, Wang ZL, Xie XY, Pan YL, Li GJ, Xie X, Chen JZ. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. Eur J Med Chem. 2017; 138: 353-370. View Source
